3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine
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Overview
Description
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a bromo-methoxy-phenoxy group attached to a chlorinated pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine typically involves multiple steps. One common method starts with the preparation of 3-bromo-4-methoxyphenol, which is then reacted with 6-chloro-pyridazine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like methanol and reagents such as potassium hydroxide and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Potassium Hydroxide: Often used in substitution reactions.
Hydrochloric Acid: Used to adjust pH and facilitate certain reactions.
Methanol: Commonly used as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyphenol: A precursor in the synthesis of the target compound.
6-Chloro-pyridazine: Another related compound with similar structural features.
Uniqueness
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine is unique due to the combination of its bromo-methoxy-phenoxy group and chlorinated pyridazine ring.
Properties
Molecular Formula |
C11H8BrClN2O2 |
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Molecular Weight |
315.55 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenoxy)-6-chloropyridazine |
InChI |
InChI=1S/C11H8BrClN2O2/c1-16-9-3-2-7(6-8(9)12)17-11-5-4-10(13)14-15-11/h2-6H,1H3 |
InChI Key |
NHCXSXNGPSFLAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2=NN=C(C=C2)Cl)Br |
Origin of Product |
United States |
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